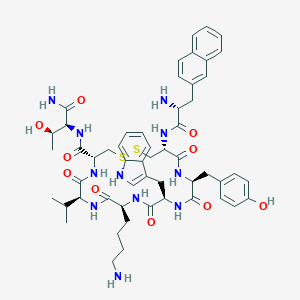
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
"5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile" is a compound that is part of a broader class of pyrazole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agriculture. The focus here is on the synthesis methods, structural analysis, and properties of similar pyrazole-based compounds.
Synthesis Analysis
Pyrazole derivatives, including compounds similar to "5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile", can be synthesized through various methods, such as the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile (Plem, Müller, & Murguía, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound's chemical behavior (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities. These reactions also reveal the compounds' reactivity and functional group transformations (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Wissenschaftliche Forschungsanwendungen
Crop Protection Intermediates : A study by Plem et al. (2015) highlights the use of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as key intermediates in crop protection. The synthesis process is noted for its simplicity, high selectivity, and potential in both academic and industrial settings (Plem, Müller, & Murguía, 2015).
Chemical Reactions : Dotsenko et al. (2018) discuss the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols, leading to the formation of new chemical structures (Dotsenko et al., 2018).
Crystal Structure Analysis : Liu et al. (2013) investigated the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, providing insights into its functional properties (Liu, Chen, Sun, & Wu, 2013).
Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using derivatives of pyrazole-4-carbonitrile and demonstrated their significant antimicrobial properties (Puthran et al., 2019).
Methodology in Synthesis : Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) developed a method for synthesizing imidazo[1,2-b]pyrazole-7-carbonitriles using a four-component condensation reaction (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Green Chemistry Applications : Singh and Pandey (2021) proposed a DABCO catalyzed one-pot synthesis of 5-aminopyrazole-4-carbonitrile, emphasizing a green and efficient method (Singh & Pandey, 2021).
Unexpected Synthesis Outcomes : Faria et al. (2013) noted the unexpected synthesis of pyrazolopyrimidines during an attempt to synthesize tetrazoles from carbonitriles, highlighting the intricacies of chemical reactions (Faria et al., 2013).
Crystal Molecular Structure : Fathima et al. (2014) studied the crystal and molecular structure of a related compound, revealing significant insights into its chemical properties (Fathima, Khazi, Khazi, & Begum, 2014).
Antiviral Activity : Rashad et al. (2009) synthesized novel pyrazole and pyrazolopyrimidine derivatives and evaluated their antiviral activity against herpes simplex virus type-1, finding promising results (Rashad et al., 2009).
Corrosion Inhibition : Yadav et al. (2016) explored the use of pyranopyrazole derivatives for corrosion inhibition in steel, demonstrating its efficiency and potential applications (Yadav, Gope, Kumari, & Yadav, 2016).
Eigenschaften
IUPAC Name |
3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMEQCLCNSCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625079 | |
| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
330792-70-6 | |
| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)

